molecular formula C12H12O2 B157624 (Z)Butylidenephthalide CAS No. 72917-31-8

(Z)Butylidenephthalide

Cat. No. B157624
CAS RN: 72917-31-8
M. Wt: 188.22 g/mol
InChI Key: WMBOCUXXNSOQHM-FLIBITNWSA-N
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Description

(Z)Butylidenephthalide is a small molecule isolated from Angelica sinensis, a root used in traditional Chinese medicine . It has a molecular formula of C12H12O2 and a molecular weight of 188.2225 . It has been identified as an antihyperglycemic agent by inhibiting the activity of intestinal and yeast R-glucosidases .


Synthesis Analysis

(Z)Butylidenephthalide is isolated from the roots of Angelica sinensis . A high-performance liquid chromatography method combined with chemometrics has been established to evaluate the quality of Angelica sinensis radix, which includes (Z)Butylidenephthalide among its main active ingredients .


Molecular Structure Analysis

The IUPAC Standard InChI for (Z)Butylidenephthalide is InChI=1S/C12H12O2/c1-2-3-8-11-9-6-4-5-7-10 (9)12 (13)14-11/h4-8H,2-3H2,1H3/b11-8- .


Chemical Reactions Analysis

(Z)Butylidenephthalide is one of the main active ingredients in Angelica sinensis radix. Its content can vary due to different geographical sources and processing methods . The specific chemical reactions involving (Z)Butylidenephthalide are not detailed in the retrieved information.


Physical And Chemical Properties Analysis

(Z)Butylidenephthalide has a molecular weight of 188.2225 . Further physical and chemical properties are not detailed in the retrieved information.

Scientific Research Applications

4. Nanotechnology for Chemotherapy

  • Results: The system prolonged survival 2.44-fold and decreased the number of invasive cells found in the tumors compared with the rats treated with Gliadel wafers .

5. Material Developments for Drug Delivery

  • Results: The system prolonged survival 2.44-fold and decreased the number of invasive cells found in the tumors compared with the rats treated with Gliadel wafers .

6. Treatment of Blood-Related Diseases

Future Directions

(Z)Butylidenephthalide has shown potential in medical research. For instance, it has been studied for its potential to support chemotherapy for glioma . Another study proposes (Z)Butylidenephthalide as a new type of HbF modulator, capable of modulating HbF allostery via its γ1/γ2 cleft to stabilize oxyHbF in the low-affinity configuration . These studies shed new light on potential future directions for (Z)Butylidenephthalide.

properties

IUPAC Name

(3Z)-3-butylidene-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-8H,2-3H2,1H3/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBOCUXXNSOQHM-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=C1C2=CC=CC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\1/C2=CC=CC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30993698
Record name (3Z)-3-butylidene-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30993698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow liquid; pervasive warm spicy aroma
Record name 3-Butylidenephthalide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1161/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; soluble in oils, soluble (in ethanol)
Record name 3-Butylidenephthalide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1161/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.080-1.117
Record name 3-Butylidenephthalide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1161/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Butylidenephthalide

CAS RN

72917-31-8, 551-08-6
Record name (Z)-3-Butylidenephthalide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072917318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butylidenephthalide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17259
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Butylidenephthalide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1(3H)-Isobenzofuranone, 3-butylidene-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (3Z)-3-butylidene-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30993698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-butylidenephthalide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.175
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Record name 3-BUTYLIDENEPHTHALIDE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GM611H175
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
378
Citations
HJ Harn, SZ Lin, PC Lin, CY Liu, PY Liu… - Neuro …, 2011 - academic.oup.com
We have shown that the natural compound z-butylidenephthalide (Bdph), isolated from the chloroform extract of Angelica sinensis, has antitumor effects. Because of the limitation of the …
Number of citations: 35 academic.oup.com
P Li, SP Li, SC Lao, CM Fu, KKW Kan… - Journal of pharmaceutical …, 2006 - Elsevier
… of Z-ligustilide, Z-butylidenephthalide and ferulic acid in A. sinensis… Determination of Z-ligustilide, Z-butylidenephthalide and ferulic … , Z-butylidenephthalide and ferulic acid in A. sinensis. …
Number of citations: 83 www.sciencedirect.com
R Yan, N Ling Ko, B Ma, Y Kau Tam… - Current drug …, 2012 - ingentaconnect.com
… The present study demonstrates how PK study can reveal potential importance of a low content ingredient to the herbal bioactivities using Z-butylidenephthalide (BuPh), a bioactive …
Number of citations: 18 www.ingentaconnect.com
F Brindis, R Rodríguez, R Bye… - Journal of natural …, 2011 - ACS Publications
… Lack of effect of Z-butylidenephthalide on presynaptic N-type Ca2+ channels in isolated guinea-pig ileum. Naunyn-Schmiedeberg's Archives of Pharmacology 2016, 389 (2) , 159-166. …
Number of citations: 113 pubs.acs.org
M Chen, WC Ko - Naunyn-Schmiedeberg's archives of pharmacology, 2016 - Springer
Z-Butylidenephthalide (Bdph) was reported to more potently inhibit electrically induced twitch responses than acetylcholine-induced tonic contraction in isolated guinea-pig ileum (GPI). …
Number of citations: 5 link.springer.com
T Tsukamoto, S Nakatani, Y Yoshioka… - Biological and …, 2006 - jstage.jst.go.jp
Hewlett-Packard 5890A gas chromatograph equipped with a flame ionization detector (FID). The column was a fused silica capillary column (DB-5, 30m length, 0.25 mm id). …
Number of citations: 13 www.jstage.jst.go.jp
YL Lin, XF Huang, KF Chang, KW Liao… - International journal of …, 2020 - Taylor & Francis
Background n-Butylidenephthalide (BP) has anti-tumor effects on glioblastoma. However, the limitation of BP for clinical application is its unstable structure. A polycationic liposomal …
Number of citations: 15 www.tandfonline.com
WC Ko, JY Yang, CM Chen - Journal of Chromatography B: Biomedical …, 1996 - Elsevier
An HPLC assay is described for the determination of Z-butylidenephthalide (Z-Bdph) in plasma. Plasma samples were cleaned up by extraction with 2% chloroform in n-hexane. Z-Bdph …
Number of citations: 2 www.sciencedirect.com
WUNC KO, CYIN CHARNG, JR SHEU… - Journal of pharmacy …, 1998 - Wiley Online Library
… Synthetic Z‐butylidenephthalide concentration‐dependently relaxed phenylephrine (1 μM)‐ or KC1 (60 mM)‐induced precontractions of intact and denuded rat aorta rings. The …
Number of citations: 19 onlinelibrary.wiley.com
WC Ko, JR Sheu, YR Leu, SH Tzeng… - Journal of pharmacy …, 1997 - academic.oup.com
Two geometric isomers, the Z- and the E- forms, can be separated from synthetic mixtures of butylidenephthalide (Bdph). Z-Bdph (50–100 μm) non-competitively inhibited Ca 2+ -…
Number of citations: 16 academic.oup.com

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